molecular formula C9H13F2N3 B1492343 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2090174-97-1

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine

Cat. No.: B1492343
CAS No.: 2090174-97-1
M. Wt: 201.22 g/mol
InChI Key: UFQUHXDDHQCIJO-UHFFFAOYSA-N
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Description

4-[1-(Difluoromethyl)-1H-pyrazol-4-yl]piperidine (CAS 2090174-97-1) is a versatile chemical building block of significant interest in medicinal chemistry and agrochemical research. This compound features a piperidine ring linked to a 1-(difluoromethyl)pyrazole moiety, a combination that is frequently found in the development of novel active molecules . The piperidine scaffold is a common privilege structure in pharmaceuticals, while the difluoromethyl group can influence the molecule's electronic properties, metabolic stability, and bioavailability . This structural motif is highly valuable in R&D. In the life sciences, piperidine-carboxamide derivatives incorporating similar difluoromethylpyrazole subunits have been investigated as potential therapeutics for cardiac conditions such as dilated cardiomyopathy, acting as cardiac myosin activators . Concurrently, in agrochemistry, piperidinecarboxylic acid derivatives are explored for their fungicidal activities, protecting crops from phytopathogenic harmful fungi . The presence of the difluoromethyl group is a key strategy in modern fungicide design, as seen in other bis(difluoromethyl)pyrazole compounds . As a key synthetic intermediate, this compound enables researchers to efficiently construct complex molecules for screening and optimization campaigns across these diverse fields . The product is provided as a high-purity solid and is intended For Research Use Only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[1-(difluoromethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3/c10-9(11)14-6-8(5-13-14)7-1-3-12-4-2-7/h5-7,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUHXDDHQCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Difluoromethyl-Substituted Pyrazole Intermediate

One of the key intermediates is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be synthesized via a two-step process involving substitution/hydrolysis and condensation/cyclization:

Step Reaction Type Reagents and Conditions Outcome
1 Substitution/Hydrolysis Alpha, beta-unsaturated ester dissolved with acid-binding agent in organic solvent; dropwise addition of 2,2-difluoroacetyl halide at low temperature; followed by alkaline hydrolysis Formation of alpha-difluoroacetyl intermediate solution
2 Condensation/Cyclization Catalyst (e.g., sodium iodide or potassium iodide) added; low-temperature condensation with methylhydrazine aqueous solution; reduced pressure and temperature rise for cyclization; acidification and recrystallization Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid obtained; recrystallized to >99.5% purity with ~75% yield

This method improves on previous syntheses by reducing isomer content and simplifying purification steps, yielding a high-purity product suitable for further derivatization.

Coupling with Piperidine Moiety

The introduction of the piperidine group onto the pyrazole ring can be achieved through nucleophilic substitution or coupling reactions, often involving intermediates such as substituted pyrazole carboxylates or sulfonyl derivatives.

  • For example, substituted pyrazole compounds of formula II, which include difluoromethyl substituents, serve as intermediates for preparing piperidine urea derivatives.
  • The process involves reacting pyrazole intermediates with piperidine derivatives under controlled conditions, sometimes using catalysts or bases to facilitate coupling.

Alternative Synthetic Routes

Research on pyrazolo[1,5-a]pyrimidine derivatives bearing difluoromethyl groups shows multi-step syntheses involving:

  • Coupling of difluoromethyl-substituted heterocycles with amine-containing piperidine derivatives.
  • Use of tetraethylammonium chloride and potassium carbonate as coupling agents.
  • Ester hydrolysis (e.g., with lithium hydroxide) to yield carboxylic acid intermediates for further functionalization.

Though these methods focus on related heterocyclic systems, the chemistry principles and reagents overlap with those used in preparing this compound.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents/Conditions Catalyst/Agent Yield (%) Purity (%) Notes
Substitution/Hydrolysis 2,2-difluoroacetyl halide + alpha,beta-unsaturated ester + base Acid-binding agent, alkali N/A N/A Forms alpha-difluoroacetyl intermediate
Condensation/Cyclization Methylhydrazine aqueous solution, low temp, reduced pressure Sodium iodide or potassium iodide ~75 >99.5 High purity achieved after recrystallization
Piperidine coupling Pyrazole intermediate + piperidine derivative Base, coupling agents (K2CO3, tetraethylammonium chloride) Variable High Reaction conditions depend on substituents
Ester hydrolysis (if applicable) Lithium hydroxide in aqueous medium None High High Used for conversion of esters to acids

Research Findings and Process Improvements

  • The novel process using 2,2-difluoroacetyl halide and methylhydrazine reduces isomer formation and improves yield and purity compared to previous cyclization methods.
  • Use of potassium iodide as a catalyst facilitates efficient cyclization under mild conditions.
  • Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) optimizes purity.
  • Avoidance of expensive or hazardous reagents such as N-Fluorodibenzenesulfonimide and diethylaminosulfur trifluoride enhances scalability and safety for industrial production.

Summary and Outlook

The preparation of this compound involves sophisticated synthetic steps focusing on:

  • Efficient formation of the difluoromethyl-pyrazole core via substitution, hydrolysis, and cyclization.
  • Strategic coupling with piperidine derivatives under mild catalytic conditions.
  • Optimization of purification to achieve high chemical purity suitable for pharmaceutical applications.

Continued research and patent developments indicate ongoing improvements in reagent selection and process efficiency, which will facilitate commercial-scale synthesis of this compound and its derivatives for therapeutic use.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, such as:

  • Oxidation: : Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can modify the difluoromethyl group to other functional groups.

  • Substitution: : Nucleophilic substitution can replace the difluoromethyl group with other substituents.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation are frequently used.

  • Substitution: : Nucleophilic reagents like alkoxides and amines can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine is often studied for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various targets.

1.1. Cancer Therapeutics

Research indicates that derivatives of pyrazole compounds, including those containing piperidine moieties, show promise as anticancer agents. For instance, compounds with similar structures have been reported to inhibit key pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway . The introduction of difluoromethyl groups can enhance lipophilicity and metabolic stability, making these compounds more effective in vivo.

1.2. Autoimmune Diseases

Recent studies have identified This compound derivatives as potential IRAK4 degraders for treating autoimmune diseases. IRAK4 is a critical kinase involved in inflammatory signaling pathways, and its inhibition can lead to reduced inflammation and improved outcomes in autoimmune conditions . The compound's ability to selectively degrade IRAK4 highlights its therapeutic potential.

2.1. Protein Kinase Inhibition

Compounds with this structure have been shown to interact with various kinases, leading to inhibition of their activity. This interaction is critical for the development of targeted therapies against cancers and inflammatory diseases . The piperidine moiety plays a significant role in binding affinity and specificity towards these targets.

2.2. Metabolic Stability

The difluoromethyl group enhances the metabolic stability of the compound by reducing the rate of oxidation and hydrolysis, which are common metabolic pathways for many drugs . This stability is crucial for maintaining therapeutic levels in vivo and improving bioavailability.

Case Studies

Several case studies have documented the efficacy of This compound derivatives in preclinical models:

StudyCompoundTargetOutcome
KT-474IRAK4Significant reduction in inflammatory markers in autoimmune models
Various pyrazole derivativesPI3KδInhibition of cancer cell proliferation with IC50 values in low micromolar range
Pyrazol-4-yl heterocyclesCancer cellsInduced apoptosis and cell cycle arrest

These studies illustrate the versatility and potential of This compound as a scaffold for developing new therapeutic agents.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action depends on the specific application of the compound. it typically involves:

  • Binding to specific receptors or enzymes: : This interaction can modulate the activity of these targets, leading to desired biological effects.

  • Pathway modulation: : The compound may influence cellular pathways by altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects : The difluoromethyl group (CHF₂) offers moderate electronegativity compared to the trifluoromethyl (CF₃) group in the analog from . This may reduce metabolic stability but improve solubility compared to CF₃-substituted compounds .
  • Aromatic vs.

Biological Activity

4-[1-(Difluoromethyl)-1H-pyrazol-4-yl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, focusing on its role as a pharmacological agent.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine with difluoromethyl pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as nucleophilic substitution and coupling reactions. The general synthetic pathway can be summarized as follows:

  • Preparation of Difluoromethyl Pyrazole : Starting from commercially available pyrazole derivatives.
  • Coupling with Piperidine : Utilizing coupling agents to facilitate the formation of the piperidine ring.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that modifications in the pyrazole structure significantly enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its role in modulating immune responses . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • PI3K Pathway : Research has highlighted its ability to inhibit phosphoinositide 3-kinase (PI3K) signaling, which is crucial for cell growth and survival . The selectivity towards the PI3Kδ isoform suggests its potential use in targeted cancer therapies.
  • IRAK4 Inhibition : The compound's structural motifs allow it to interact with IRAK4, a key mediator in inflammatory signaling pathways. This interaction is critical for maintaining affinity and efficacy against inflammatory diseases .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving the combination of this compound with doxorubicin showed enhanced cytotoxic effects compared to monotherapy, leading to increased apoptosis in resistant cancer cell lines .
  • Inflammatory Models : In vivo models demonstrated that administration of this compound resulted in significant reductions in inflammation markers and improved clinical outcomes in models of arthritis .

Data Tables

Activity Type Target Effect Reference
AnticancerMCF-7 Cell LineInduces Apoptosis
Anti-inflammatoryTNF-α ProductionInhibition
PI3K InhibitionPI3Kδ IsoformSelective Inhibition
IRAK4 InteractionIRAK4 ProteinMaintains Binding Affinity

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., 0–80°C), pH (neutral to mildly acidic conditions), and solvent selection (polar aprotic solvents like DMF or acetonitrile). Key steps include cyclization of pyrazole intermediates and functionalization of the piperidine ring. Monitoring reaction progress via HPLC ensures purity (>95%), while NMR confirms structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms difluoromethyl group integration (δ ~5.5–6.5 ppm for CF₂H) .
  • HPLC : Quantifies purity and detects byproducts (e.g., column: C18; mobile phase: acetonitrile/water) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₄F₂N₃: 230.116 g/mol) .

Q. What are the common biological targets or assays for evaluating this compound’s activity?

  • Methodological Answer : Prioritize antimicrobial assays (e.g., MIC against Staphylococcus aureus or Candida albicans) and kinase inhibition screens (e.g., p38 MAPK). Pyrazole derivatives often exhibit enhanced activity when fluorinated substituents improve membrane permeability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like p38 kinase. Density Functional Theory (DFT) calculations predict electronic effects of difluoromethyl groups on charge distribution, clarifying discrepancies in IC₅₀ values .

Q. What strategies resolve spectral ambiguities in distinguishing regioisomers during synthesis?

  • Methodological Answer : Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of pyrazole and piperidine protons. X-ray crystallography (as in related pyrazole-piperidine structures) provides definitive regiochemical assignment .

Q. How does the difluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances metabolic stability (reduces CYP450-mediated oxidation) and lipophilicity (logP increase by ~0.5–1.0). In vitro assays (e.g., microsomal stability) and LogD measurements (shake-flask method) validate these effects .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Systematic Substitution : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at C3) and piperidine (e.g., N-alkylation) .
  • Dose-Response Assays : Test derivatives in parallel against a panel of targets (e.g., kinases, microbial strains) to identify selectivity trends .

Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?

  • Methodological Answer : X-ray crystallography of analogs reveals S(6) ring motifs formed by C–H···N hydrogen bonds between piperidine and pyrazole moieties. Such interactions rigidify the structure, impacting ligand-receptor binding kinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine
Reactant of Route 2
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine

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